

DPA-714: Application Notes and Protocols for a High-Affinity TSPO Ligand

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For Researchers, Scientists, and Drug Development Professionals

DPA-714 is a synthetic, high-affinity ligand for the 18 kDa Translocator Protein (TSPO), an outer mitochondrial membrane protein.[1][2][3] Upregulation of TSPO is associated with neuroinflammation, gliosis, and certain cancers, making it a valuable biomarker for a range of pathological conditions.[2][4][5][6] DPA-714, particularly in its radiolabeled form ([18F]DPA-714), has emerged as a key research tool for in vivo imaging of TSPO expression using Positron Emission Tomography (PET).[1][3][7]

This document provides detailed application notes and experimental protocols for the use of DPA-714 in research settings, with a focus on its application in neuroinflammation imaging and cancer research.

Physicochemical and Pharmacological Properties

DPA-714 is a pyrazolopyrimidine acetamide derivative designed for high specificity and affinity for TSPO.[2] Its structure allows for efficient radiofluorination, producing [18F]DPA-714 for PET imaging applications.[2][8]

Mechanism of Action

DPA-714 exerts its effects by binding to the TSPO. In the central nervous system, TSPO is minimally expressed in healthy tissue but is significantly upregulated in activated microglia and



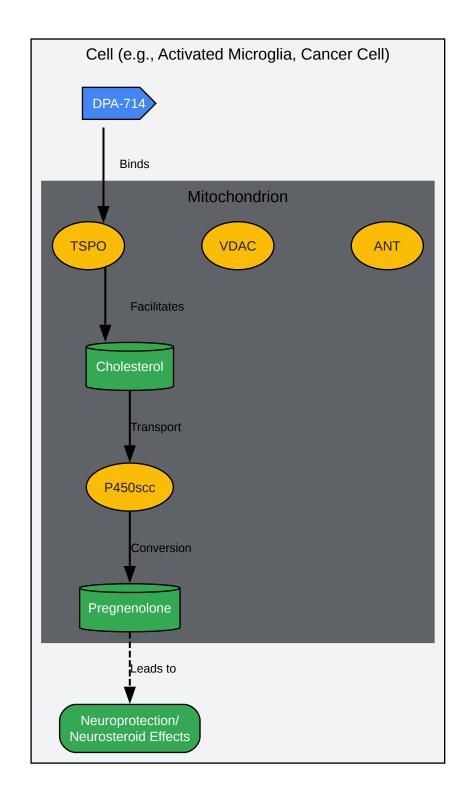
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astrocytes during neuroinflammation.[2][9] This upregulation provides a molecular target for imaging inflammatory processes associated with various neurological disorders.[4][7][10] The binding of DPA-714 to TSPO can also stimulate the synthesis of neurosteroids, such as pregnenolone, which have neuroprotective effects.[2][8][11] In cancer, TSPO is often overexpressed in tumor cells, particularly in gliomas, and is associated with tumor progression and proliferation.[5][6]

Below is a diagram illustrating the proposed signaling pathway of DPA-714.





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Caption: Proposed mechanism of DPA-714 action via TSPO binding.

Quantitative Data



The following tables summarize the key quantitative data for DPA-714 and related compounds.

Table 1: In Vitro Binding Affinities for TSPO

Compound	Ki (nM)	Radioligand Used	Tissue Source	Reference
DPA-714	7.0 ± 0.4	[3H]PK11195	Rat Kidney	[3][8][11]
DPA-713	4.7 ± 0.2	[3H]PK11195	Rat Kidney	[8][11]
PK11195	9.3 ± 0.5	[3H]PK11195	Rat Kidney	[8][11]

Table 2: [18F]DPA-714 Radiosynthesis and Properties

Parameter	Value	Reference
Radiochemical Yield	16% (non-decay-corrected)	[2][8]
Specific Activity	270 GBq/μmol	[2][8]
Total Synthesis Time	40 min	[8][11]
Precursor	Tosylate derivative of DPA-714	[8][11]

Experimental Protocols

Detailed protocols for key applications of DPA-714 are provided below.

Protocol 1: In Vitro TSPO Binding Assay (Competitive)

This protocol is for determining the binding affinity of a test compound for TSPO by competing with a radiolabeled ligand.

Materials:

- Rat kidney tissue (or other TSPO-rich tissue)
- [3H]PK11195 (radioligand)
- DPA-714 (as a reference compound)



- · Test compound
- Tris-HCl buffer (50 mM, pH 7.4)
- Bovine Serum Albumin (BSA)
- Scintillation vials and cocktail
- Glass fiber filters
- Cell harvester

Procedure:

- Membrane Preparation:
 - Homogenize rat kidney tissue in ice-cold Tris-HCl buffer.
 - Centrifuge the homogenate at low speed to remove debris.
 - Centrifuge the supernatant at high speed to pellet the membranes.
 - Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
- Binding Assay:
 - In a 96-well plate or microcentrifuge tubes, add the following in order:
 - Tris-HCl buffer with BSA.
 - A fixed concentration of [3H]PK11195 (typically at or below its Kd).
 - Increasing concentrations of the test compound or DPA-714 (for a standard curve).
 - Membrane preparation.
 - For non-specific binding, add a high concentration of unlabeled PK11195 or DPA-714.

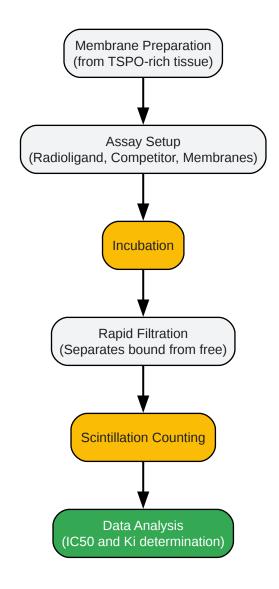
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- Incubate at room temperature for a specified time (e.g., 60-90 minutes).
- Filtration and Counting:
 - Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
 - Wash the filters with ice-cold buffer to remove unbound radioligand.
 - Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta counter.
- Data Analysis:
 - Calculate the specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the competitor concentration.
 - Determine the IC50 value from the resulting sigmoidal curve.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Caption: Workflow for an in vitro competitive binding assay.

Protocol 2: In Vivo PET Imaging with [18F]DPA-714 in Rodent Models

This protocol outlines the general procedure for performing PET imaging in animal models of neuroinflammation or cancer.

Materials:

• [18F]DPA-714 (synthesized and purified)



- Animal model (e.g., rat with quinolinic acid-induced lesion, APP/PS1 mouse, glioma-bearing rat)[5][7][10]
- Anesthesia (e.g., isoflurane)
- Small animal PET/CT or PET/MR scanner
- Catheter for intravenous injection
- (Optional) Blocking agents: unlabeled DPA-714 or PK11195

Procedure:

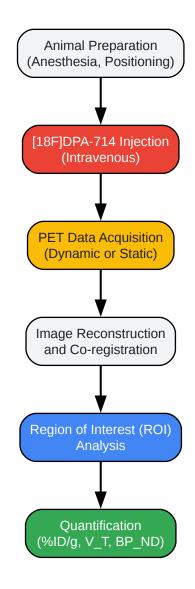
- Animal Preparation:
 - Anesthetize the animal and maintain anesthesia throughout the imaging session.
 - Position the animal on the scanner bed.
 - Insert a catheter into a tail vein for radiotracer injection.
- · Radiotracer Injection:
 - Inject a bolus of [18F]DPA-714 (typically 7-10 MBq for mice) through the tail vein catheter.
 [12]
- PET Data Acquisition:
 - Start a dynamic PET scan immediately after injection, acquiring data for 60-90 minutes.
 [13][14]
 - Alternatively, for static imaging, acquire data for a specific time window (e.g., 10-20 minutes) at a later time point (e.g., 60-120 minutes post-injection).[14]
- (Optional) Specificity Confirmation:
 - In a separate cohort of animals, pre-treat with an unlabeled blocking agent (e.g., 1 mg/kg
 DPA-714 or 5 mg/kg PK11195) 15-30 minutes before [18F]DPA-714 injection to confirm



TSPO-specific binding.[2][8][15]

- Alternatively, perform a displacement study by injecting the blocking agent during the dynamic scan (e.g., at 30 minutes post-injection).[16]
- Image Reconstruction and Analysis:
 - Reconstruct the PET data using an appropriate algorithm (e.g., MLEM or OSEM).
 - Co-register the PET images with anatomical images (CT or MRI) if available.
 - Define regions of interest (ROIs) on the images (e.g., lesion site, contralateral healthy tissue, whole brain).[4]
 - Generate time-activity curves (TACs) for each ROI.
 - Quantify radiotracer uptake, for example, as a percentage of the injected dose per gram of tissue (%ID/g) or by using kinetic modeling to determine the distribution volume (VT) or binding potential (BPND).[9][17]





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Caption: General workflow for an in vivo PET imaging study.

Applications Neuroinflammation Imaging

[18F]DPA-714 is a sensitive tool for imaging neuroinflammation in a variety of neurological and psychiatric disorders. Studies have successfully used it to visualize microglial activation in models of:

Epilepsy: To study spatiotemporal changes in neuroinflammation following status epilepticus.
 [10]



- Hepatic Encephalopathy: To quantify neuroinflammation load and distribution.[4]
- Alzheimer's Disease: To monitor disease progression in transgenic mouse models.[1][7]
- Parkinson's Disease: To detect early glial activation.[17]
- Stroke: To track the inflammatory response post-ischemia.[16]
- Fibromyalgia: To investigate the neuroinflammatory basis of the condition in human patients. [9]

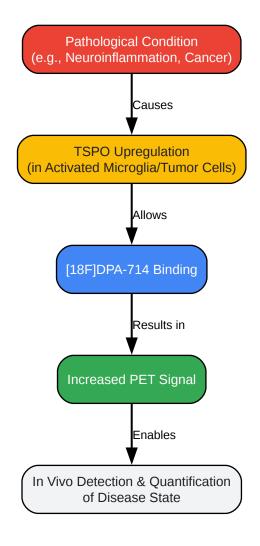
Cancer Imaging and Research

TSPO is overexpressed in various cancers, making DPA-714 a promising agent for tumor imaging and characterization.

- Glioma: [18F]DPA-714 PET can effectively visualize intracranial gliomas and differentiate tumor tissue from healthy brain.[5][6][18] The signal originates from both the cancer cells and activated microglia/macrophages within the tumor microenvironment.[18]
- Breast Cancer: Pilot studies are exploring the use of [18F]DPA-714 to image tumorassociated macrophages in triple-negative breast cancer, which could help stratify patients for immunotherapy.[19]

The logical relationship between TSPO expression, DPA-714 binding, and disease detection is illustrated below.





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Caption: Logical flow from pathology to detection using DPA-714.

Conclusion

DPA-714 is a versatile and powerful tool for researchers in neuroscience and oncology. Its high affinity and specificity for TSPO, combined with the favorable characteristics of its 18F-labeled counterpart for PET imaging, enable the in vivo visualization and quantification of neuroinflammation and cancer. The protocols and data presented here provide a comprehensive guide for the effective application of DPA-714 in preclinical and clinical research.



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